molecular formula C12H11ClN2O5S B6247472 2-chloro-6-{[(furan-2-yl)methyl]amino}-3-sulfamoylbenzoic acid CAS No. 2470437-83-1

2-chloro-6-{[(furan-2-yl)methyl]amino}-3-sulfamoylbenzoic acid

Cat. No. B6247472
CAS RN: 2470437-83-1
M. Wt: 330.7
InChI Key:
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Description

2-Chloro-6-{[(furan-2-yl)methyl]amino}-3-sulfamoylbenzoic acid, also known as 2-CFASB, is an important organic acid compound with a wide range of applications in scientific research. It is a white crystalline solid, soluble in water and ethanol, and is generally used as a reagent in organic synthesis. 2-CFASB has been used in many scientific research studies, including those related to drug development, enzymology, and biochemistry.

Scientific Research Applications

2-chloro-6-{[(furan-2-yl)methyl]amino}-3-sulfamoylbenzoic acid has been used in a variety of scientific research studies, including those related to drug development, enzymology, and biochemistry. It has been used to study the structure-activity relationships of several drugs, as well as to investigate the mechanism of action of several enzymes. In addition, 2-chloro-6-{[(furan-2-yl)methyl]amino}-3-sulfamoylbenzoic acid has been used to study the effects of drugs on biochemical pathways, such as the cAMP/PKA pathway.

Mechanism of Action

2-chloro-6-{[(furan-2-yl)methyl]amino}-3-sulfamoylbenzoic acid has been shown to act as a competitive inhibitor of several enzymes, including adenylate cyclase, protein kinase A, and acetylcholinesterase. By competing with the enzyme's substrate, 2-chloro-6-{[(furan-2-yl)methyl]amino}-3-sulfamoylbenzoic acid prevents the enzyme from binding to its substrate, thus inhibiting its activity.
Biochemical and Physiological Effects
2-chloro-6-{[(furan-2-yl)methyl]amino}-3-sulfamoylbenzoic acid has been shown to affect several biochemical and physiological processes. It has been found to inhibit the activity of several enzymes, including adenylate cyclase and protein kinase A, which play important roles in signal transduction pathways. In addition, 2-chloro-6-{[(furan-2-yl)methyl]amino}-3-sulfamoylbenzoic acid has been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitter release.

Advantages and Limitations for Lab Experiments

2-chloro-6-{[(furan-2-yl)methyl]amino}-3-sulfamoylbenzoic acid is a relatively easy compound to synthesize, and its use in scientific research studies is relatively straightforward. It is also relatively inexpensive, making it an attractive option for researchers on a budget. However, 2-chloro-6-{[(furan-2-yl)methyl]amino}-3-sulfamoylbenzoic acid is not as potent as some other compounds, and it may not be suitable for use in studies involving highly sensitive systems.

Future Directions

2-chloro-6-{[(furan-2-yl)methyl]amino}-3-sulfamoylbenzoic acid has a wide range of potential applications in scientific research. It could be used to study the effects of drugs on biochemical pathways, such as the cAMP/PKA pathway. It could also be used to investigate the structure-activity relationships of drugs, as well as to study the mechanism of action of enzymes. In addition, 2-chloro-6-{[(furan-2-yl)methyl]amino}-3-sulfamoylbenzoic acid could be used to study the effects of drugs on neurotransmitter release, as well as to investigate the effects of drugs on other physiological processes. Finally, 2-chloro-6-{[(furan-2-yl)methyl]amino}-3-sulfamoylbenzoic acid could be used to study the effects of drugs on cell signaling pathways, as well as to investigate the effects of drugs on gene expression.

Synthesis Methods

2-chloro-6-{[(furan-2-yl)methyl]amino}-3-sulfamoylbenzoic acid is generally synthesized through a two-step process. The first step involves the reaction of chloroacetyl chloride with 2-amino-3-sulfamoylbenzoic acid in an aqueous solution of sodium hydroxide. This reaction yields 2-chloro-3-sulfamoylbenzoic acid, which is then reacted with a furan-2-ylmethyl amine in the presence of a strong base such as sodium hydride. This reaction results in the formation of 2-chloro-6-{[(furan-2-yl)methyl]amino}-3-sulfamoylbenzoic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-6-{[(furan-2-yl)methyl]amino}-3-sulfamoylbenzoic acid involves the reaction of 2-chloro-6-nitro-3-sulfamoylbenzoic acid with furan-2-carbaldehyde followed by reduction and subsequent reaction with methylamine.", "Starting Materials": [ "2-chloro-6-nitro-3-sulfamoylbenzoic acid", "furan-2-carbaldehyde", "methylamine", "sodium borohydride", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: 2-chloro-6-nitro-3-sulfamoylbenzoic acid is reacted with furan-2-carbaldehyde in the presence of acetic acid and ethanol to yield 2-chloro-6-{[(furan-2-yl)methyl]nitroso}-3-sulfamoylbenzoic acid.", "Step 2: The nitroso compound is reduced using sodium borohydride in ethanol to yield 2-chloro-6-{[(furan-2-yl)methyl]amino}-3-sulfamoylbenzoic acid.", "Step 3: The amine compound is reacted with methylamine in water to yield the final product, 2-chloro-6-{[(furan-2-yl)methyl]amino}-3-sulfamoylbenzoic acid." ] }

CAS RN

2470437-83-1

Product Name

2-chloro-6-{[(furan-2-yl)methyl]amino}-3-sulfamoylbenzoic acid

Molecular Formula

C12H11ClN2O5S

Molecular Weight

330.7

Purity

95

Origin of Product

United States

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